(3R,4S)-4-Fluorotetrahydrofuran-3-ol
Description
Crystallographic Analysis of Molecular Configuration
The crystallographic analysis of this compound and related fluorinated tetrahydrofuran derivatives has revealed critical structural parameters that define the three-dimensional arrangement of atoms within the molecular framework. Single crystal X-ray diffraction studies of fluorinated tetrahydrofuran compounds demonstrate that the five-membered ring system adopts distinct conformational preferences influenced by the presence of fluorine substitution. The tetrahydrofuran ring in fluorinated derivatives typically exhibits an envelope conformation, where one carbon atom is displaced from the plane formed by the remaining four ring atoms. This puckering behavior is particularly pronounced in compounds containing electronegative substituents such as fluorine, which introduces significant steric and electronic effects.
The molecular geometry of this compound is characterized by specific bond lengths and angles that reflect the influence of fluorine substitution on the ring system. Crystallographic data from related fluorinated tetrahydrofuran compounds indicate that carbon-fluorine bond lengths typically range from 1.38 to 1.42 Angstroms, while carbon-oxygen bond lengths in the ring system fall between 1.42 and 1.45 Angstroms. The presence of the fluorine atom at the 4-position creates an asymmetric environment that influences the overall molecular packing and intermolecular interactions in the solid state. The hydroxyl group at the 3-position participates in hydrogen bonding networks that stabilize the crystal structure and influence the physical properties of the compound.
Comparative crystallographic analysis with other stereoisomers reveals that the (3R,4S) configuration adopts a distinctive spatial arrangement where the fluorine and hydroxyl substituents are positioned on opposite faces of the tetrahydrofuran ring plane. This trans-diaxial arrangement minimizes steric repulsion between the substituents while maintaining optimal overlap of molecular orbitals. The unit cell parameters and space group assignments for related fluorinated tetrahydrofuran compounds demonstrate systematic variations that correlate with the specific stereochemical configuration and substitution pattern.
Solid-State Nuclear Magnetic Resonance Studies for Conformational Dynamics
Solid-state nuclear magnetic resonance spectroscopy provides detailed information about the conformational dynamics and molecular motions of this compound in the crystalline state. The carbon-13 nuclear magnetic resonance spectrum reveals characteristic chemical shifts that correspond to the different carbon environments within the tetrahydrofuran ring system. The carbon bearing the fluorine substituent typically exhibits a downfield shift due to the deshielding effect of the electronegative fluorine atom, appearing in the range of 90-100 parts per million. The carbon bearing the hydroxyl group shows chemical shifts around 70-80 parts per million, consistent with its attachment to an electronegative oxygen atom.
Fluorine-19 nuclear magnetic resonance spectroscopy provides direct information about the fluorine environment and its interaction with neighboring atoms. The fluorine chemical shift in this compound appears as a characteristic signal that reflects the local electronic environment and the influence of through-space and through-bond interactions with other substituents. The coupling patterns observed in fluorine-19 nuclear magnetic resonance spectra reveal information about the conformational preferences and the relative orientations of substituents around the tetrahydrofuran ring.
Variable temperature nuclear magnetic resonance studies of related fluorinated tetrahydrofuran compounds demonstrate that ring flipping and conformational interconversion processes occur on specific timescales that can be monitored through line shape analysis. These dynamic processes are particularly sensitive to the presence of fluorine substitution, which can either facilitate or hinder conformational mobility depending on the specific substitution pattern and stereochemistry. The activation energies for ring inversion in fluorinated tetrahydrofurans are typically higher than those observed for unsubstituted analogs, reflecting the increased barrier to conformational change imposed by the electronegative fluorine substituent.
Proton nuclear magnetic resonance spectroscopy reveals the complex coupling patterns that arise from the interaction between ring protons and the fluorine substituent. The vicinal proton-fluorine coupling constants provide information about the dihedral angles and conformational preferences of the molecule in solution and solid state. These coupling constants typically range from 15-50 Hertz depending on the specific geometric arrangement and the degree of orbital overlap between the coupled nuclei.
Density Functional Theory-Based Geometric Optimization and Electronic Structure
Density functional theory calculations provide comprehensive insights into the optimized molecular geometry and electronic structure of this compound. Computational optimization using hybrid functionals such as B3LYP with appropriate basis sets reveals the preferred conformational state and the relative energies of different ring conformations. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach and providing confidence in the predicted molecular properties. The optimized geometry demonstrates that the tetrahydrofuran ring adopts a slightly puckered conformation with the fluorine and hydroxyl substituents positioned to minimize steric interactions while maximizing favorable electrostatic interactions.
The electronic structure analysis reveals the distribution of electron density throughout the molecule and identifies regions of high and low electron density that influence chemical reactivity. The fluorine atom acts as a strong electron-withdrawing group, creating a significant dipole moment and influencing the electrostatic potential surface of the molecule. Natural bond orbital analysis provides detailed information about the hybridization states of individual atoms and the nature of chemical bonding within the tetrahydrofuran ring system. The carbon-fluorine bond exhibits significant ionic character due to the large electronegativity difference between carbon and fluorine, while the carbon-oxygen bonds in the ring system show predominantly covalent character.
Frontier molecular orbital analysis reveals the energies and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determine the electronic properties and chemical reactivity of the compound. The presence of fluorine substitution significantly affects these orbital energies and distributions, generally lowering both occupied and virtual orbital energies compared to unsubstituted tetrahydrofuran derivatives. This electronic perturbation influences the compound's behavior in chemical reactions and its interaction with other molecules.
The calculated vibrational frequencies and intensities provide theoretical predictions for infrared and Raman spectroscopic signatures that can be compared with experimental observations. The carbon-fluorine stretching vibration appears as a characteristic strong absorption in the infrared spectrum, typically around 1000-1200 wavenumbers, serving as a diagnostic marker for fluorine substitution. The hydroxyl stretching vibration appears as a broad absorption around 3200-3600 wavenumbers, with the exact frequency depending on the degree of hydrogen bonding in the solid state.
Comparative Analysis of Cis-Trans Isomerism in Fluorinated Tetrahydrofurans
The comparative analysis of cis-trans isomerism in fluorinated tetrahydrofurans reveals significant differences in structural, electronic, and physicochemical properties between different stereoisomeric configurations. The this compound represents the trans isomer, where the fluorine and hydroxyl substituents are positioned on opposite faces of the ring plane, while the corresponding cis isomer (3R,4R)-4-Fluorotetrahydrofuran-3-ol has both substituents on the same face of the ring. These stereochemical differences lead to distinct conformational preferences, intermolecular interactions, and physical properties that can be systematically compared and analyzed.
Crystallographic studies of both cis and trans isomers demonstrate different packing arrangements and hydrogen bonding patterns in the solid state. The trans isomer typically exhibits more efficient packing due to reduced steric hindrance between substituents, resulting in higher melting points and different solubility characteristics compared to the cis isomer. The hydrogen bonding networks formed by the hydroxyl groups show distinct geometries and strengths depending on the relative orientation of the fluorine and hydroxyl substituents, with the trans isomer often forming more extended hydrogen bonding networks.
The conformational analysis reveals that trans isomers generally prefer envelope conformations where the ring puckering minimizes unfavorable interactions between substituents. In contrast, cis isomers may adopt different conformational preferences to accommodate the proximity of both substituents on the same face of the ring. Energy calculations demonstrate that the trans configuration is typically more thermodynamically stable than the cis configuration due to reduced 1,3-diaxial interactions and more favorable electrostatic interactions between the electronegative substituents.
Nuclear magnetic resonance spectroscopic data provide clear diagnostic criteria for distinguishing between cis and trans isomers. The proton chemical shifts and coupling constants show characteristic patterns that reflect the different spatial arrangements of substituents. The trans isomer typically exhibits larger vicinal coupling constants between ring protons due to the more favorable dihedral angles for through-bond coupling. Fluorine-19 nuclear magnetic resonance chemical shifts also differ between isomers, reflecting the different local electronic environments created by the varying spatial relationships between substituents.
The thermodynamic stability comparison reveals that the trans isomer is generally favored by approximately 2-4 kilojoules per mole compared to the cis isomer, depending on the specific computational method and basis set employed. This energy difference reflects the combined effects of steric repulsion, electrostatic interactions, and conformational strain within the tetrahydrofuran ring system. The kinetic barriers for interconversion between cis and trans isomers are typically high enough to prevent spontaneous isomerization under normal conditions, making both forms configurationally stable.
Properties
IUPAC Name |
(3R,4S)-4-fluorooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHWCYKASVEQT-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction-Based Synthesis and Epimerization Techniques
A notable industrially scalable method involves the use of an improved Wittig reaction to prepare fluorinated tetrahydrofuran intermediates, followed by controlled epimerization to enrich the desired stereoisomer.
- Intermediate Formation: The process begins with a Wittig reaction yielding a mixture of alpha and beta epimers of 4-methoxy-tetrahydrofurofuranone derivatives.
- Epimerization and Crystallization: A novel alkoxy-acetal epimerization converts beta epimers into the alpha epimer, which is then isolated via crystallization. This crystallization-induced asymmetric transformation allows for simultaneous epimerization and purification, enhancing cost-effectiveness and yield.
- Reduction and Cyclization: The purified intermediate undergoes reduction and intramolecular cyclization to afford the target (3R,4S)-4-Fluorotetrahydrofuran-3-ol.
This method is detailed in patent HUE029886T2, which emphasizes the process's suitability for industrial scale-up and the production of diastereomerically pure material.
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| a) | Wittig reaction to form epimeric mixture | Use of base, acid, methanol | Mixture of alpha and beta epimers |
| b) | Crystallization of alpha epimer | Solvent crystallization | Isolation of alpha epimer |
| c) | Acid-catalyzed epimerization | Mother liquor treatment | Conversion of beta to alpha epimer |
| d) | Second crystallization | Solvent crystallization | Additional alpha epimer recovery |
| e) | Reduction and intramolecular cyclization | Suitable reducing agent, cyclization | Formation of this compound |
Fluorination and Functionalization via Nucleoside Analog Synthesis
Another approach involves the synthesis of fluorinated tetrahydrofuran derivatives as part of nucleoside analogs, where fluorination is introduced at specific positions on the sugar ring:
- Starting from suitably protected sugar derivatives, fluorine is introduced at the 4-position using fluorinating agents.
- Subsequent deprotection and functional group transformations yield the fluorotetrahydrofuran-3-ol structure.
- Ammonia treatment and chromatographic purification afford high yields of the target compound as a colorless oil.
An example from recent literature describes the preparation of (2S,3R,4R)-4-((Benzyloxy)methyl)-4-fluoro-2-methoxytetrahydrofuran-3-ol via ammonia treatment and purification, achieving 81% yield.
Bromination and Halogen Exchange in Fluorinated Tetrahydrofuran Synthesis
In nucleoside chemistry, halogenation steps such as bromination followed by halogen exchange are employed to introduce fluorine into tetrahydrofuran rings:
- Bromination of sugar derivatives with hydrobromic acid in acetic acid produces bromo-substituted intermediates.
- Subsequent fluorination steps replace bromine with fluorine, often under reflux conditions with hexamethyldisilazane and ammonium sulfate catalysts.
- The reaction progress is monitored by thin-layer chromatography (TLC), and final products are purified by column chromatography.
This method was applied in the synthesis of (2R,3R,4S)-4-fluorotetrahydrofuran derivatives linked to nucleobases, demonstrating the utility of halogen exchange in preparing fluorinated tetrahydrofuran-3-ol analogs.
Comparative Summary of Preparation Methods
Research Findings and Notes
- The Wittig-based method with epimerization and crystallization is particularly noted for its cost-effectiveness and suitability for large-scale production of stereochemically pure this compound.
- Fluorination strategies integrated into nucleoside analog synthesis provide access to structurally complex fluorinated tetrahydrofuran derivatives with potential antiviral activities.
- Halogen exchange reactions enable the introduction of fluorine in place of bromine, facilitating the synthesis of fluorinated sugar analogs relevant in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-Fluorotetrahydrofuran-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group (OH) can undergo substitution reactions with suitable reagents, resulting in the formation of new derivatives.
Degradation Reactions: Under certain conditions, it might undergo degradation reactions, such as hydrolysis (cleavage by water) or thermal decomposition at high temperatures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, acids, and bases.
Degradation Reactions: Conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts can facilitate these reactions.
Major Products Formed:
Substitution Reactions: New fluorinated derivatives with different functional groups.
Degradation Reactions: Smaller organic molecules and inorganic by-products, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
Currently, there is no documented information regarding the specific mechanism of action of (3R,4S)-4-Fluorotetrahydrofuran-3-ol in biological systems. its unique structure, featuring both a fluorine atom and a hydroxyl group, suggests that it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Key Properties of (3R,4S)-4-Fluorotetrahydrofuran-3-ol and Analogs
Key Observations:
Fluorine Substitution: The target compound and the triazolo-pyrimidinyl derivative both feature a fluorine atom at C4, enhancing their metabolic stability and binding affinity in biological systems. However, the triazolo-pyrimidinyl group in the latter compound expands its utility in nucleoside analog synthesis for antiviral or anticancer therapies. In contrast, the dimethyl analog lacks fluorine, reducing polarity and increasing lipophilicity, which may favor applications in material science or non-polar solvents.
Hydroxyl Group Reactivity :
- The hydroxyl group at C3 in all compounds enables hydrogen bonding and derivatization (e.g., glycosylation, esterification). However, steric hindrance varies:
- The benzylamino group in introduces bulkiness, limiting accessibility for certain reactions compared to the smaller -F and -CH₃ groups in other analogs.
Stereochemical Impact :
- The (3R,4S) configuration in the target compound and contrasts with the (3S,4S) stereochemistry in . Such differences influence enantioselectivity in catalysis and receptor binding, as seen in ’s comparison of stereoisomer binding modes .

Application-Specific Comparisons
- Pharmaceutical Potential: The triazolo-pyrimidinyl derivative is explicitly noted for its role in drug candidates and agrochemicals due to its high purity and complex functionalization . The target compound, with fewer substituents, may serve as a simpler scaffold for probing fluorine’s isolated effects.
- Chemical Synthesis: The dimethyl analog ’s lower molecular weight and non-polar substituents make it suitable for solvent applications or polymer precursors , whereas the benzylamino derivative is tailored for asymmetric synthesis .
- Safety and Handling :
- While safety data for the target compound are unavailable, analogs like and require stringent storage conditions (e.g., room temperature, inert atmospheres) to maintain stability, as inferred from their structural complexity .
Biological Activity
(3R,4S)-4-Fluorotetrahydrofuran-3-ol is a fluorinated organic compound that has garnered attention in various fields of biological research due to its potential activity as a pesticide intermediate and its interactions with biological systems. This article reviews the compound's biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The biochemical properties of this compound suggest significant interactions with enzymes and proteins. The compound exhibits the ability to form covalent bonds with active sites of enzymes, leading to modulation or inhibition of enzymatic activity. Such interactions are crucial for its role in biochemical pathways and suggest potential applications in pest control by targeting essential enzymes in pests.
Cellular Effects
The cellular effects of this compound vary depending on the cell type. Studies indicate that the compound can alter signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to modulate the activities of kinases and phosphatases, which are critical for phosphorylation events in cell signaling.
Table 1: Summary of Cellular Effects
| Cell Type | Observed Effects |
|---|---|
| Neuronal Cells | Modulation of neurotransmitter release |
| Cancer Cell Lines | Altered proliferation rates |
| Immune Cells | Changes in cytokine production |
Molecular Mechanisms
At the molecular level, this compound interacts with various enzymes through both covalent and non-covalent interactions. The binding affinity to enzyme active sites is influenced by the presence of the fluorine atom, which enhances lipophilicity and membrane permeability . This characteristic is critical for its biological activity as it facilitates better interaction with target proteins.
Metabolic Pathways
The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound's behavior in biological systems and its potential therapeutic applications.
Dosage Effects in Animal Models
Research indicates that dosage significantly influences the biological activity of this compound in animal models. Low doses may exhibit minimal adverse effects, while higher doses can lead to toxicity. For example, toxicity studies have shown that doses exceeding certain thresholds result in significant physiological alterations.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pesticide Development : As a pesticide intermediate, this compound has been evaluated for its efficacy against specific pests by targeting metabolic enzymes crucial for their survival.
- Cancer Research : In vitro studies have shown that this compound can inhibit cancer cell growth by inducing apoptosis through modulation of signaling pathways related to cell survival and proliferation .
- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases by enhancing synaptic function through enzyme modulation .
Q & A
How can stereochemical purity of (3R,4S)-4-Fluorotetrahydrofuran-3-ol be ensured during synthesis?
Advanced Question
The stereochemical integrity of this compound is critical for its biological and chemical applications. To ensure high enantiomeric excess (ee):
- Chiral Auxiliaries : Use enantioselective catalysts (e.g., asymmetric hydrogenation catalysts) or chiral resolving agents during ring-closing reactions of tetrahydrofuran precursors .
- Analytical Validation : Employ chiral HPLC or polarimetry to confirm stereochemistry. Compare retention times with known standards or use Mosher ester derivatization for absolute configuration determination .
- Synthetic Route Optimization : Avoid harsh reaction conditions (e.g., high temperatures) that may induce racemization. Evidence from similar fluorinated tetrahydrofurans suggests that low-temperature nucleophilic fluorination preserves stereochemistry .
What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Basic Question
A multi-technique approach is required:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns. ESI-MS is preferred for polar derivatives.
- IR Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Question
Fluorine’s electronegativity and steric effects modulate reactivity:
- Electronic Effects : The electron-withdrawing nature of fluorine decreases electron density at C4, making it less susceptible to nucleophilic attack. However, adjacent hydroxyl groups (C3) may participate in hydrogen bonding, stabilizing transition states .
- Steric Hindrance : Fluorine’s small atomic radius minimizes steric interference, enabling selective functionalization at C3. Computational studies (DFT) on analogous compounds suggest that fluorine stabilizes partial charges during SN2 mechanisms .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., tetrahydrofuran-3-ol) using kinetic assays .
What strategies mitigate decomposition of this compound under storage?
Basic Question
Stability challenges arise from hydroxyl and fluorine group interactions:
- Storage Conditions :
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation. For aqueous solutions, buffer at pH 5–6 to avoid acid/base-catalyzed ring-opening .
How can computational modeling predict the biological activity of this compound derivatives?
Advanced Question
Leverage in silico tools for rational drug design:
- Molecular Docking : Simulate binding to target enzymes (e.g., oxidoreductases) using software like AutoDock Vina. Fluorine’s role in hydrophobic interactions can be quantified via binding energy scores .
- QSAR Models : Train models on fluorinated tetrahydrofuran analogs to correlate substituent patterns with activity (e.g., IC₅₀ values). Include descriptors like logP, polar surface area, and H-bond donor count .
- MD Simulations : Assess conformational stability in biological membranes. Fluorine may enhance membrane permeability by reducing polarity .
How to resolve contradictions in reported synthetic yields for this compound?
Advanced Question
Discrepancies often arise from reaction conditions or purification methods:
- Critical Variables :
- Reproducibility : Cross-validate results using alternative routes (e.g., enzymatic resolution for stereocontrol) .
What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
Basic Question
Design assays tailored to fluorinated tetrahydrofurans:
- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolases. Monitor fluorescence quenching caused by fluorine’s electronegativity .
- Thermal Shift Assays : Detect target binding by measuring protein melting temperature () shifts using SYPRO Orange dye .
- Control Experiments : Include non-fluorinated analogs to isolate fluorine-specific effects .
How does stereochemistry impact the compound’s pharmacokinetic properties?
Advanced Question
The (3R,4S) configuration influences ADME profiles:
- Absorption : The hydroxyl group enhances solubility, while fluorine improves lipid membrane penetration. Use Caco-2 cell monolayers to measure apparent permeability () .
- Metabolism : Stereochemistry affects susceptibility to cytochrome P450 enzymes. Perform liver microsome assays with NADPH cofactors to identify major metabolites .
- Excretion : Radiolabeled studies (e.g., ¹⁸F isotopes) can track renal clearance pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

